molecular formula C16H19N3O B7469521 (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)(1-pyrrolidinyl)methanone

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)(1-pyrrolidinyl)methanone

Cat. No. B7469521
M. Wt: 269.34 g/mol
InChI Key: DMLCCBIESYBWLH-UHFFFAOYSA-N
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Description

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)(1-pyrrolidinyl)methanone, commonly known as DPM, is a synthetic compound that belongs to the class of pyrazolones. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of DPM is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is known to interact with various proteins in the cell, including ion channels, G-protein-coupled receptors, and enzymes. DPM has been shown to modulate the activity of the sigma-1 receptor, which may alter the activity of these proteins and lead to changes in cellular function.
Biochemical and Physiological Effects:
DPM has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which is a neurotransmitter that is involved in learning and memory. DPM has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Additionally, DPM has been shown to have antioxidant properties, which may protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

DPM has several advantages for lab experiments. It is a synthetic compound that can be synthesized in large quantities, which makes it readily available for research. Additionally, DPM has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. However, there are also some limitations to using DPM in lab experiments. For example, the mechanism of action of DPM is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, DPM has been shown to have some toxicity in certain cell types, which may limit its use in some experiments.

Future Directions

There are several future directions for research on DPM. One area of research is the development of new compounds that target the sigma-1 receptor. DPM has been shown to have some limitations as a research tool, and the development of new compounds may overcome some of these limitations. Additionally, there is a need for further research on the mechanism of action of DPM, which may provide insights into the function of the sigma-1 receptor and its role in neurological disorders. Finally, there is a need for further research on the potential therapeutic applications of DPM, particularly in the treatment of neurological disorders.

Synthesis Methods

The synthesis of DPM involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with pyrrolidine and thionyl chloride. The resulting compound is then treated with methylamine to yield DPM. The synthesis of DPM has been reported in several research articles, and the compound has been synthesized successfully in both small and large scales.

Scientific Research Applications

DPM has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of various physiological processes, including neurotransmitter release, ion channel activity, and cell survival. DPM has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

(3,5-dimethyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-12-15(16(20)18-10-6-7-11-18)13(2)19(17-12)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLCCBIESYBWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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